molecular formula C15H20N2O5 B113373 Boc-L-2-Carbamoylphenylalanine CAS No. 959573-27-4

Boc-L-2-Carbamoylphenylalanine

Cat. No. B113373
M. Wt: 308.33 g/mol
InChI Key: FMPVOXUPJFIODB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-2-Carbamoylphenylalanine is a biochemical used for proteomics research . It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 .


Molecular Structure Analysis

The IUPAC name for Boc-L-2-Carbamoylphenylalanine is (2S)-3-[2-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid . The InChI code provides a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

Boc-L-2-Carbamoylphenylalanine is an almost white powder . It has a melting point range of 161 - 165 C . It should be stored at a temperature between 0 - 8 C .

Scientific Research Applications

Mischarging Escherichia coli tRNAPhe with Analogs of Phenylalanine The Boc-protected derivative of phenylalanine analogs, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, has been used for mischarging Escherichia coli tRNAPhe. This process involves acylating agents and leads to the preparation of biologically active misaminoacylated tRNAPhe, which is crucial for understanding protein synthesis and the role of tRNAPhe in cellular processes (Baldini et al., 1988).

Native Chemical Ligation at Phenylalanine The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has enabled native chemical ligation at phenylalanine. This methodology is significant for peptide synthesis, offering a way to incorporate phenylalanine analogs into peptides, which can be crucial for studying peptide structure and function (Crich & Banerjee, 2007).

Future Directions

The future directions for Boc-L-2-Carbamoylphenylalanine are not specified in the search results. As a biochemical used in proteomics research, its future applications will likely depend on advancements in this field .

properties

IUPAC Name

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-Carbamoylphenylalanine

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